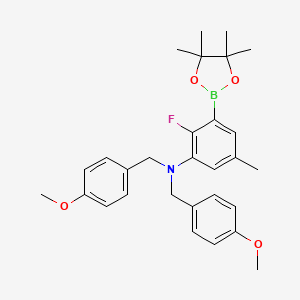

2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

This compound is a fluorinated aniline derivative featuring:

- N,N-bis(4-methoxybenzyl) groups: Bulky electron-donating substituents that enhance steric hindrance and modulate electronic properties.

- 2-Fluoro and 5-methyl substituents: Ortho and meta positions on the aromatic ring, influencing reactivity and regioselectivity.

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group: A pinacol boronate ester, critical for Suzuki-Miyaura cross-coupling reactions .

Its molecular formula is C₃₃H₃₈BFNO₄ (calculated molecular weight: 546.47 g/mol), with applications in pharmaceutical intermediates and materials science due to its boronate functionality .

Properties

IUPAC Name |

2-fluoro-N,N-bis[(4-methoxyphenyl)methyl]-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35BFNO4/c1-20-16-25(30-35-28(2,3)29(4,5)36-30)27(31)26(17-20)32(18-21-8-12-23(33-6)13-9-21)19-22-10-14-24(34-7)15-11-22/h8-17H,18-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDENWPTZSBJHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)N(CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:

Formation of the aniline core:

Attachment of the methoxybenzyl groups: This step involves the use of protecting groups and selective deprotection to ensure the correct positioning of the methoxybenzyl groups.

Introduction of the dioxaborolane ring: This is typically achieved through a borylation reaction using a suitable boron reagent under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The fluorine atom and methoxybenzyl groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: This compound may serve as a precursor or intermediate in the development of pharmaceutical agents.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets through various pathways. The fluorine atom and methoxybenzyl groups can participate in hydrogen bonding and other non-covalent interactions, while the dioxaborolane ring can engage in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Electronic Effects

Table 1: Key Structural and Electronic Comparisons

Key Observations:

- Steric Effects : The target compound’s bis(4-methoxybenzyl) groups introduce significant steric bulk, reducing reactivity in cross-coupling compared to less hindered analogs (e.g., N-methyl derivatives) .

- Fluorine’s electron-withdrawing nature (ortho position) further modulates electronic properties.

- Solubility: Polar substituents (methoxy, dimethylamino) enhance solubility in organic solvents compared to non-polar analogs like benzyl derivatives .

Biological Activity

2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a CAS number of 2411791-72-3. The presence of a fluorine atom and a boron-containing moiety suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

Biological Activity Overview

Recent studies have indicated that compounds similar to 2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibit various biological activities including:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. Its structural features allow it to interact with androgen receptors and potentially act as an antiandrogen agent.

- Antimicrobial Properties : Similar compounds have demonstrated activity against multidrug-resistant strains of bacteria and fungi.

The biological activity of this compound can be attributed to its ability to modulate specific cellular pathways:

- Androgen Receptor Modulation : The compound may act as an antagonist at the androgen receptor (AR), which is critical in the development and progression of prostate cancer. Research indicates that modifications in the structure can significantly affect binding affinity and biological efficacy against cancer cell lines such as LAPC-4 .

- Cell Cycle Arrest : Studies have shown that certain derivatives induce cell cycle arrest in cancer cells by affecting key regulatory proteins involved in cell division .

- Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells through mitochondrial pathways, enhancing the expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2 .

Study 1: Antiproliferative Effects

In a recent study evaluating various derivatives of boron-containing compounds, 2-Fluoro-N,N-bis(4-methoxybenzyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline was tested against the LAPC-4 prostate cancer cell line. The results indicated significant antiproliferative activity with an IC50 value in the low micromolar range. This suggests that structural modifications can enhance its efficacy compared to traditional antiandrogens .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds showed effectiveness against Staphylococcus aureus and Mycobacterium abscessus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL. These findings highlight the potential for developing new antimicrobial agents based on this chemical scaffold .

Data Tables

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?

Methodological Answer:

The compound is synthesized via palladium-catalyzed borylation of halogenated precursors. For example, describes a protocol using Pd(OAc)₂, dicyclohexylphosphine ligands, and pinacol boronate under nitrogen at 110°C in dioxane. Key optimizations include:

- Catalyst-to-ligand ratio (e.g., 1:2 Pd/phosphine in ) to enhance coupling efficiency.

- Purification via reverse-phase chromatography (acetonitrile/water gradients) to isolate the boronate ester product .

- Moisture-sensitive handling , as boronate esters hydrolyze readily; reactions should be conducted under inert atmospheres .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies aromatic protons (e.g., methoxybenzyl groups at δ 3.8 ppm for OCH₃) and boron-bound carbons (broad signals for dioxaborolane at ~85 ppm in ¹³C NMR) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. experimental values within 1 ppm error) .

- FT-IR : Confirms B-O stretches (~1,350 cm⁻¹) and absence of unreacted boronic acid (broad -B(OH)₂ peaks at ~3,200 cm⁻¹) .

Advanced: How do steric effects from the bis(4-methoxybenzyl) groups influence cross-coupling reactivity in Suzuki-Miyaura reactions?

Methodological Answer:

Steric bulk from the bis(4-methoxybenzyl) substituents reduces coupling efficiency by hindering transmetalation. Mitigation strategies include:

- Ligand selection : Bulky ligands like XPhos improve catalytic turnover by stabilizing Pd intermediates .

- Temperature modulation : Elevated temperatures (e.g., 90–110°C) overcome steric barriers but may risk decomposition .

- Substrate screening : Electron-deficient aryl halides (e.g., 4-fluoro-2-nitrobenzene) enhance reactivity due to improved oxidative addition .

Advanced: What challenges arise in purifying this compound, and how can they be resolved?

Methodological Answer:

Challenges include:

- Hydrophobicity : The bis(4-methoxybenzyl) groups reduce solubility in polar solvents. Use reverse-phase chromatography (C18 columns with acetonitrile/water) for effective separation .

- Boronate hydrolysis : Avoid aqueous workups; instead, employ anhydrous MgSO₄ for drying and store under nitrogen .

- Byproduct removal : TLC monitoring (silica, hexane/EtOAc) identifies unreacted boronate precursors for selective column elution .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Short-term stability : Store at –20°C in amber vials to prevent light-induced degradation of the boronate ester .

- Long-term stability : Lyophilization under nitrogen extends shelf life (>12 months) by minimizing hydrolysis .

- Incompatibilities : Avoid protic solvents (e.g., MeOH, H₂O) and oxidizing agents (e.g., peroxides), which degrade the dioxaborolane ring .

Advanced: How is this compound applied in materials science, particularly in polymer or OLED development?

Methodological Answer:

- Polymer cross-linking : The bis-boronate structure enables Suzuki polycondensation with dihalogenated monomers (e.g., 2,7-dibromofluorene) to form π-conjugated polymers for OLEDs .

- Electron-transport layers : Boronate-functionalized polymers exhibit tunable HOMO/LUMO levels, enhancing charge injection efficiency in multilayer devices .

- Crystallinity control : Co-polymerization with rigid spacers (e.g., terphenyls) improves thermal stability (Tg > 200°C) for optoelectronic applications .

Advanced: How can computational methods predict reactivity trends for derivatives of this compound?

Methodological Answer:

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cross-coupling reactions .

- Solvent effects : COSMO-RS simulations optimize solvent choices (e.g., toluene vs. THF) for solubility and reaction rates .

- Molecular docking : Screen boronate derivatives against enzymatic targets (e.g., kinases) to prioritize synthesis based on binding affinity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 in ).

- Waste disposal : Quench boronate residues with aqueous H₂O₂ to oxidize boronates to less hazardous boric acid .

- Spill management : Absorb with vermiculite and dispose as hazardous waste under local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.